sodium;4-hydroxy-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound identified as “sodium;4-hydroxy-4-oxobutanoate” is citric acid. Citric acid is a weak organic acid that is naturally found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Additionally, citric acid is utilized in various industrial applications, including cleaning agents, cosmetics, and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Citric acid can be synthesized through the fermentation of carbohydrates such as glucose or sucrose by the mold Aspergillus niger. The fermentation process involves the following steps:

Inoculation: The mold Aspergillus niger is inoculated into a nutrient medium containing a carbohydrate source.

Fermentation: The mold ferments the carbohydrate, producing citric acid as a byproduct.

Recovery: The citric acid is recovered from the fermentation broth through filtration and precipitation.

Industrial Production Methods

Industrial production of citric acid primarily relies on the fermentation process described above. The process is optimized to maximize yield and efficiency. Key factors include maintaining optimal pH, temperature, and nutrient levels in the fermentation medium. The citric acid is then purified through crystallization and drying.

Análisis De Reacciones Químicas

Types of Reactions

Citric acid undergoes various chemical reactions, including:

Oxidation: Citric acid can be oxidized to form carbon dioxide and water.

Reduction: Citric acid can be reduced to form isocitric acid.

Substitution: Citric acid can undergo esterification reactions to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Esterification reactions typically involve alcohols and an acid catalyst.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Isocitric acid.

Substitution: Various esters of citric acid.

Aplicaciones Científicas De Investigación

Citric acid has a wide range of scientific research applications, including:

Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.

Biology: Utilized in buffer solutions to maintain pH stability in biological experiments.

Medicine: Employed as an anticoagulant in blood collection tubes and as an ingredient in pharmaceutical formulations.

Industry: Used in cleaning agents, cosmetics, and food preservation.

Mecanismo De Acción

Citric acid exerts its effects through several mechanisms:

Chelation: Citric acid can chelate metal ions, preventing them from participating in unwanted chemical reactions.

pH Regulation: Citric acid can act as a buffer, maintaining the pH of solutions within a desired range.

Antimicrobial Activity: Citric acid can inhibit the growth of certain microorganisms by disrupting their cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Tartaric Acid: Another organic acid used in food and beverage applications.

Malic Acid: Found in apples and used as a flavoring agent.

Lactic Acid: Produced by fermentation and used in food preservation and cosmetics.

Uniqueness of Citric Acid

Citric acid is unique due to its widespread availability, low toxicity, and versatility in various applications. Its ability to chelate metal ions and act as a pH regulator makes it particularly valuable in both scientific research and industrial applications.

Propiedades

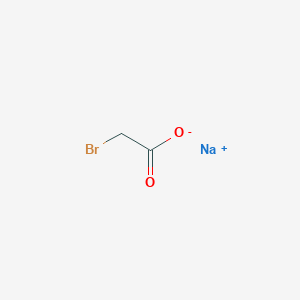

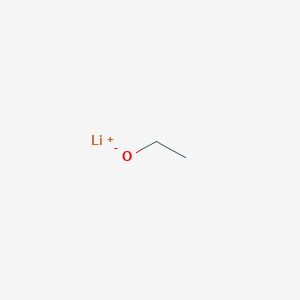

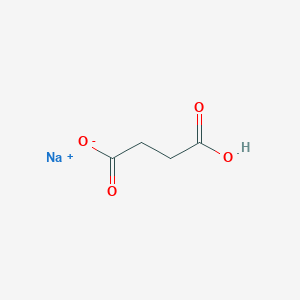

IUPAC Name |

sodium;4-hydroxy-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQSXALQTHVPDQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])C(=O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)

![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)